REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][CH2:11][OH:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:13]([O-])([O-:15])=[O:14].[K+].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O>[N+:13]([C:5]1[CH:6]=[C:1]([S:7]([CH2:10][CH2:11][OH:12])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=1)([O-:15])=[O:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCO
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted several times with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.9 mmol | |
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |